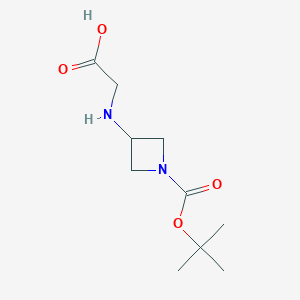

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine

Vue d'ensemble

Description

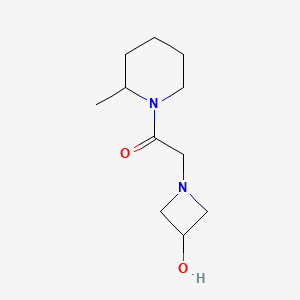

“(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine” is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of this compound involves a [3+2] cycloaddition . The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Molecular Structure Analysis

The molecular weight of a similar compound, Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate, is 263.11 . Another compound, 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid, has a molecular weight of 215.25 .Chemical Reactions Analysis

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .Physical And Chemical Properties Analysis

The compound Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate is a solid at room temperature and should be stored in an inert atmosphere, under -20C .Applications De Recherche Scientifique

PROTAC Development

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The rigidity provided by this compound in the linker region is crucial as it affects the three-dimensional orientation of the degrader, which in turn influences ternary complex formation and optimization of drug-like properties.

Organic Synthesis

This compound serves as a building block in the synthesis of various organic molecules. Its structure allows for the introduction of azetidine rings into target molecules, which can be pivotal in the development of new chemical entities with potential pharmacological activities.

Antibiotic Synthesis

In the field of antibiotic development, (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine is used in the synthesis of carbapenems . Carbapenems are a critical class of antibiotics used for the treatment of severe or high-risk bacterial infections.

Heterocyclic Chemistry

The azetidine ring present in this compound is a valuable subunit in heterocyclic chemistry. It is used to synthesize new heterocyclic amino acid derivatives through reactions like the aza-Michael addition . These derivatives are important for creating compounds with a variety of biological activities.

Suzuki–Miyaura Cross-Coupling

This compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds . This reaction is widely used in the pharmaceutical industry to create complex molecules, including those used in drug development.

Targeted Protein Degradation

The application of (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine extends to targeted protein degradation strategies beyond PROTACs. It can be used to design chemical conjugates that selectively bind to and induce the degradation of specific proteins within the cell .

Bioconjugation

In bioconjugation, this compound can act as a linker to attach various functional groups or biomolecules to a target molecule . This is particularly useful in the development of targeted drug delivery systems and diagnostic tools.

Synthesis of Novel Heterocyclic Compounds

Finally, (1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine is instrumental in the synthesis and diversification of novel heterocyclic compounds. These compounds have potential applications in medicinal chemistry due to their unique structures and biological activities .

Safety And Hazards

Propriétés

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-7(6-12)11-4-8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDXCOVLZICFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Tert-butoxycarbonyl)azetidin-3-yl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

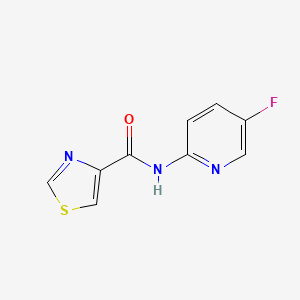

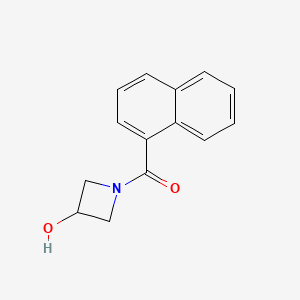

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol](/img/structure/B1468834.png)

![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)

![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)